molecular formula C31H41FN6O3S B2412587 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide CAS No. 689769-87-7

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Cat. No.: B2412587
CAS No.: 689769-87-7
M. Wt: 596.77
InChI Key: BOQNBJQCEJDFMJ-UHFFFAOYSA-N
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Description

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C31H41FN6O3S and its molecular weight is 596.77. The purity is usually 95%.
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Properties

CAS No.

689769-87-7

Molecular Formula

C31H41FN6O3S

Molecular Weight

596.77

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C31H41FN6O3S/c32-26-7-3-4-8-28(26)37-17-15-35(16-18-37)13-6-12-33-29(39)9-2-1-5-14-38-30(40)25-23-24(36-19-21-41-22-20-36)10-11-27(25)34-31(38)42/h3-4,7-8,10-11,23H,1-2,5-6,9,12-22H2,(H,33,39)(H,34,42)

InChI Key

BOQNBJQCEJDFMJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S)C5=CC=CC=C5F

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activities, focusing on its mechanism of action, therapeutic potential, and existing research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by various functional groups that contribute to its biological activity.

Molecular Formula : C25H35FN6O3
Molecular Weight : 486.6 g/mol
IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been investigated for its inhibitory effects on equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a crucial role in nucleotide metabolism and cellular signaling pathways .

Biological Activities

  • Inhibition of ENTs : The compound has shown promising results as an ENT inhibitor, with a preference for ENT2 over ENT1. This selectivity may enhance its therapeutic efficacy in conditions where ENT2 modulation is beneficial .
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of Bcl-2 family proteins .
  • Neuropharmacological Effects : Given the presence of the piperazine moiety, the compound may also possess neuropharmacological activities, potentially influencing neurotransmitter systems involved in mood regulation and cognition .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or analogs, providing insights into their therapeutic potential:

StudyFindings
Study 1Investigated FPMINT analogs showing selective inhibition of ENT2; supports the hypothesis that similar structures may exhibit comparable activities.
Study 2Explored structure-activity relationships (SAR) indicating that modifications to the piperazine ring can enhance biological activity against nucleoside transporters.
Study 3Demonstrated that structural modifications can lead to significant changes in inhibitory potency against tyrosinase, suggesting potential applications in dermatological treatments.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Step 1 : Coupling the piperazine derivative (e.g., 4-(2-fluorophenyl)piperazine) with a propyl linker via nucleophilic substitution.
  • Step 2 : Functionalizing the quinazolinone-thione core using morpholine and thiourea precursors under reflux conditions.
  • Step 3 : Final amide bond formation via HBTU-mediated coupling in THF, followed by purification via silica gel chromatography .
    Intermediates should be characterized using HPLC-MS for purity (>98%) and NMR (¹H/¹³C) to confirm regioselectivity, particularly for the thioxo and morpholino groups .

Q. Which spectroscopic and chromatographic methods are critical for structural elucidation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Essential for verifying piperazine ring substitution patterns and amide bond integrity. Aromatic protons in the 2-fluorophenyl group appear as doublets (δ 7.1–7.4 ppm), while morpholino protons resonate as broad singlets (δ 3.5–3.7 ppm) .
  • LC-MS : Detects molecular ions ([M+H]⁺) and fragments (e.g., loss of morpholino or fluorophenyl groups).
  • FT-IR : Confirms thiocarbonyl (C=S) stretches at ~1200 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Q. What preliminary biological screening approaches are appropriate for assessing pharmacological potential?

  • Methodological Answer :
  • In vitro assays : Screen for kinase inhibition (e.g., PI3K/AKT/mTOR pathways) using fluorescence polarization assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Solubility : Evaluate in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis yield?

  • Methodological Answer :
  • Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states for amide bond formation and thiourea cyclization.
  • Use ICReDD’s workflow () to integrate computational predictions with high-throughput experimentation. For example, screen solvents (THF vs. DMF) and catalysts (HBTU vs. EDCI) to minimize side products like hydrolyzed morpholino intermediates .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life (t½) and bioavailability in rodent models. Low oral absorption may require prodrug strategies (e.g., esterification of the hexanamide chain) .
  • Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites. For instance, oxidative deamination of the piperazine ring could reduce activity .
  • Tissue distribution studies : Radiolabel the compound with ¹⁴C and quantify accumulation in target tissues .

Q. How can stability issues under physiological conditions be addressed?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC and identify products (e.g., sulfoxide formation from thioxo group) .
  • Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes to enhance aqueous stability. Characterize using dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .

Q. How does molecular modeling predict target interactions and guide SAR studies?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to model binding to serotonin receptors (5-HT₁A/2A), leveraging the 2-fluorophenylpiperazine moiety’s affinity. Prioritize derivatives with lower ΔG values (< -9 kcal/mol) .
  • QSAR : Train models on IC₅₀ data from analogs (e.g., substituent effects on morpholino or hexanamide chains). Use partial least squares (PLS) regression to identify critical descriptors (e.g., logP, polar surface area) .

Key Data from Evidence

  • Impurity Profiling : Related piperazine impurities (e.g., 4-chlorophenyl analogs) require monitoring via HPLC with UV detection at 254 nm .
  • Reaction Optimization : Statistical DOE (e.g., factorial design) reduces experimental runs by 40% while identifying optimal temperature (60–80°C) and catalyst ratios (1.2–1.5 eq) .
  • AI Integration : COMSOL Multiphysics coupled with ML predicts reaction outcomes with >85% accuracy, enabling real-time parameter adjustments .

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